molecular formula C12H9N3O2 B13106399 N-(5-Formylpyrimidin-2-yl)benzamide

N-(5-Formylpyrimidin-2-yl)benzamide

Cat. No.: B13106399
M. Wt: 227.22 g/mol
InChI Key: KKKKOGQMEJIHJX-UHFFFAOYSA-N
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Description

N-(5-Formylpyrimidin-2-yl)benzamide (CAS Number: 109205-64-3) is a high-purity chemical reagent with a molecular formula of C 12 H 9 N 3 O 2 and a molecular weight of 227.22 g/mol [ citation:4 ]. This compound features a benzamide group linked to a 5-formylpyrimidine scaffold, a structure recognized as a privileged motif in medicinal and agrochemical research. The formyl group on the pyrimidine ring serves as a versatile chemical handle for further derivatization, making this compound a valuable key intermediate in organic synthesis and drug discovery efforts. While specific biological data for this exact molecule is limited in the public domain, research on highly similar structures indicates significant potential. For instance, pyrimidine-based sulfonamides are extensively investigated for their anticancer and antiviral activities [ citation:2 ], and benzamide derivatives bearing heterocyclic groups have demonstrated potent insecticidal activity by acting as chitin biosynthesis inhibitors [ citation:3 ]. Furthermore, molecular frameworks incorporating formylated heterocycles are explored as inhibitors of key signaling pathways, such as the FGFR and ERK5 kinases, which are prominent targets in oncology [ citation:8 ][ citation:5 ]. Researchers may find this compound particularly useful for designing and synthesizing novel small-molecule probes or lead compounds in these areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(5-formylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C12H9N3O2/c16-8-9-6-13-12(14-7-9)15-11(17)10-4-2-1-3-5-10/h1-8H,(H,13,14,15,17)

InChI Key

KKKKOGQMEJIHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Formylpyrimidin-2-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 5-formylpyrimidine-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-Formylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Formylpyrimidin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Formylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, bromo) enhance melting points, likely due to increased intermolecular interactions.
  • Fluorine substituents improve synthetic yields, possibly by stabilizing intermediates during condensation .
  • The absence of a formyl group in these analogs highlights the unique reactivity of N-(5-Formylpyrimidin-2-yl)benzamide, which may lower melting points due to reduced crystallinity compared to halogenated derivatives.

Key Observations :

  • Bulky substituents (e.g., pentadecyl) enhance cell permeability and target engagement, as seen in CTPB .
  • The formyl group in this compound may confer distinct interactions with enzymatic targets like HATs or acetylcholinesterase, differing from halogenated or alkylated analogs.

Structural Similarity Analysis

Computational similarity assessments for related benzamide-pyrimidine hybrids reveal:

CAS Number Similarity (%) Key Structural Features Reference
641569-97-3 59.7 Bromo-substituted pyrimidine
404844-11-7 58.2 Methoxy and pyridinyl groups
199327-61-2 58.6 Trifluoromethyl and chloro substituents

Key Observations :

  • Similarity percentages correlate with shared pharmacophores (e.g., pyrimidine rings, benzamide backbones).
  • Minor structural variations (e.g., formyl vs. bromo substituents) significantly alter bioactivity and physicochemical profiles .

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